Subnanomolar Antagonism at α3β4 nAChR Distinguishes CAS 1463-74-7 from Broader-Spectrum Pyridinium nAChR Antagonists
2,6-Dichloro-N,N-diethylpyridine-4-carboxamide exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents a substantial potency advantage over the broader class of conformationally restricted pyridinium nAChR antagonists, which typically display IC₅₀ values in the 30–660 nM range at the α3β2* subtype, with the least potent analog BCDD showing an IC₅₀ of 1,580 nM [2]. The approximately 17- to 367-fold greater potency of CAS 1463-74-7 at its primary nAChR target underscores its distinct pharmacological profile.
| Evidence Dimension | nAChR Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 subtype, human SH-SY5Y cells) |
| Comparator Or Baseline | Class of conformationally restricted pyridinium nAChR antagonists: IC₅₀ = 30–660 nM (α3β2* subtype, rat striatal slices), with BCDD at 1,580 nM |
| Quantified Difference | 17- to 367-fold more potent than class comparator range |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting [1] |
Why This Matters
Procurement decisions for nAChR-focused research programs must account for this 1.8 nM potency at α3β4, as lower-potency pyridine analogs (30–1,580 nM) would yield substantially weaker signal in assays requiring robust α3β4 antagonism.
- [1] EcoDrugPlus Database. Compound ID: 2126094. nAChR α3β4 antagonist activity data. View Source
- [2] Xu R, Dwoskin LP, Grinevich V, Sumithran SP, Crooks PA. Synthesis and evaluation of conformationally restricted pyridino N-alkylated nicotine analogs as nicotinic acetylcholine receptor antagonists. Drug Dev Res. 2002;55(3):173-186. doi:10.1002/ddr.10049. View Source
